5-(2-Fluoroethoxy)indoline-2,3-dione
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Overview
Description
5-(2-Fluoroethoxy)indoline-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a fluorinated ethoxy group attached to the indoline-2,3-dione core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoroethoxy)indoline-2,3-dione typically involves the reaction of 5-fluoroindoline-2,3-dione with 2-fluoroethanol under specific conditions. A common method includes:
Starting Materials: 5-fluoroindoline-2,3-dione and 2-fluoroethanol.
Catalysts: Copper-based catalysts such as CuPy2Cl2.
Solvent: Ethanol.
Reaction Conditions: Microwave-assisted synthesis at 60°C under 200W power.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of microwave-assisted synthesis and copper catalysts suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoroethoxy)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Halogenated or nitrated indoline derivatives.
Scientific Research Applications
5-(2-Fluoroethoxy)indoline-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Fluoroethoxy)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to multiple receptors, including those involved in cell signaling and metabolic pathways.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and inflammation, contributing to its biological effects
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindoline-2,3-dione: A precursor in the synthesis of 5-(2-Fluoroethoxy)indoline-2,3-dione.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-Fluoro-1H-indole-2,3-dione: Another fluorinated indole derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific fluorinated ethoxy group, which enhances its chemical stability and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
5-(2-fluoroethoxy)-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-3-4-15-6-1-2-8-7(5-6)9(13)10(14)12-8/h1-2,5H,3-4H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUWGOYZCFOACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCF)C(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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